molecular formula C11H13NO6 B14549617 N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine CAS No. 62098-75-3

N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine

Cat. No.: B14549617
CAS No.: 62098-75-3
M. Wt: 255.22 g/mol
InChI Key: YOCUZTRAFVYAPT-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine is an organic compound with the molecular formula C11H13NO6 It is a derivative of glycine, where the amino group is substituted with a 4-hydroxy-3,5-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of the amide bond would produce an amine.

Scientific Research Applications

N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the hydroxyl and methoxy groups on the benzene ring can enhance its binding affinity and specificity for certain targets, thereby modulating biochemical pathways.

Comparison with Similar Compounds

N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine can be compared with other similar compounds such as:

    N-(3,4-Dimethoxybenzoyl)glycine: This compound has methoxy groups at different positions on the benzene ring, which can affect its chemical reactivity and biological activity.

    N-(4-Hydroxybenzoyl)glycine: Lacks the methoxy groups, which may result in different chemical properties and applications.

    N-(4-Methoxybenzoyl)glycine:

The uniqueness of this compound lies in the specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

62098-75-3

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

2-[(4-hydroxy-3,5-dimethoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C11H13NO6/c1-17-7-3-6(4-8(18-2)10(7)15)11(16)12-5-9(13)14/h3-4,15H,5H2,1-2H3,(H,12,16)(H,13,14)

InChI Key

YOCUZTRAFVYAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)NCC(=O)O

Origin of Product

United States

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